molecular formula C12H9Cl2NO3 B11724903 Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate

Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate

Cat. No.: B11724903
M. Wt: 286.11 g/mol
InChI Key: VBLPCAPIPZVREX-UHFFFAOYSA-N
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Description

Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate is an organic compound with a complex structure that includes cyano, dichlorophenyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile to form an intermediate, which is then reacted with methyl chloroacetate under basic conditions to yield the final product . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism by which Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. The cyano and dichlorophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate is unique due to its combination of cyano, dichlorophenyl, and ester functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9Cl2NO3

Molecular Weight

286.11 g/mol

IUPAC Name

methyl 2-[2-cyano-2-(2,4-dichlorophenyl)ethenoxy]acetate

InChI

InChI=1S/C12H9Cl2NO3/c1-17-12(16)7-18-6-8(5-15)10-3-2-9(13)4-11(10)14/h2-4,6H,7H2,1H3

InChI Key

VBLPCAPIPZVREX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC=C(C#N)C1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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